molecular formula C21H14BrN3O3 B11090368 (5Z)-1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11090368
M. Wt: 436.3 g/mol
InChI Key: IZKRCYVUWSCHGK-AQTBWJFISA-N
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Description

(5Z)-1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of a bromophenyl derivative with a pyrrol-2-ylmethylidene precursor under controlled conditions. Common reagents used in this synthesis include bromine, pyrrole, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, pyrimidine derivatives are known for their activity against various biological targets. This compound may be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: A closely related compound with similar biological activities.

    1-(3-chlorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: Another derivative with a chlorine atom instead of bromine.

Uniqueness

The uniqueness of (5Z)-1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C21H14BrN3O3

Molecular Weight

436.3 g/mol

IUPAC Name

(5Z)-1-(3-bromophenyl)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H14BrN3O3/c22-14-6-4-9-17(12-14)25-20(27)18(19(26)23-21(25)28)13-16-10-5-11-24(16)15-7-2-1-3-8-15/h1-13H,(H,23,26,28)/b18-13-

InChI Key

IZKRCYVUWSCHGK-AQTBWJFISA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=CC=C2/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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